Thalidomide-propargyl-O-PEG3-C2-acid

Description

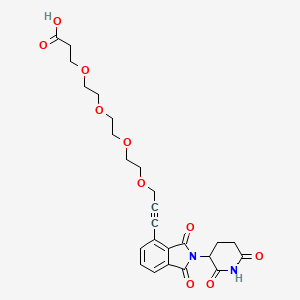

Thalidomide-propargyl-O-PEG3-C2-acid is a synthetic compound designed for use in PROTAC (Proteolysis-Targeting Chimera) technology. It integrates a cereblon-binding thalidomide derivative, a propargyl group, and a triethylene glycol (PEG3) linker terminated with a carboxylic acid (C2-acid) moiety. The thalidomide component serves as an E3 ubiquitin ligase recruiter, enabling targeted protein degradation via the ubiquitin-proteasome system . The propargyl group facilitates bioorthogonal "click chemistry" for conjugation with azide-bearing molecules, while the PEG3 linker enhances solubility and reduces steric hindrance during protein-ligand interactions .

This compound is structurally distinct from classical thalidomide derivatives due to its PEG-propargyl-acid architecture, which optimizes its utility in modular drug design. Its applications span oncology and neurodegenerative disease research, particularly in degrading oncoproteins like BRD4 and BRD3 .

Properties

Molecular Formula |

C25H28N2O10 |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C25H28N2O10/c28-20-7-6-19(23(31)26-20)27-24(32)18-5-1-3-17(22(18)25(27)33)4-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(29)30/h1,3,5,19H,6-16H2,(H,29,30)(H,26,28,31) |

InChI Key |

LQCBVVHRWBHYCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-propargyl-O-PEG3-C2-acid involves several steps:

Thalidomide Activation: Thalidomide is first activated by introducing a reactive group, such as an amine or hydroxyl group.

PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker, typically through an amide or ester bond formation. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Propargyl Group Introduction: The PEGylated thalidomide is further reacted with a propargyl-containing reagent, such as propargyl bromide, under basic conditions to introduce the propargyl group.

Final Acidification: The final compound is obtained by acidifying the reaction mixture to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.

Purification: The compound is purified using techniques such as column chromatography or recrystallization.

Quality Control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-propargyl-O-PEG3-C2-acid undergoes various chemical reactions, including:

Click Chemistry: The propargyl group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the conjugation of the compound to azide-containing molecules.

Amide Bond Formation: The compound can form stable amide bonds with other molecules, making it useful in bioconjugation.

Common Reagents and Conditions

Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of the propargyl group with azides.

Coupling Reagents: Such as DCC or EDC, used in the attachment of the PEG linker to thalidomide.

Major Products

PROTAC Molecules: The primary products formed from reactions involving this compound are PROTAC molecules, which are used for targeted protein degradation.

Scientific Research Applications

Thalidomide-propargyl-O-PEG3-C2-acid has a wide range of scientific research applications:

Chemistry: Used in the synthesis of PROTACs and other bioconjugates.

Biology: Employed in studies involving targeted protein degradation and cellular signaling pathways.

Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.

Industry: Utilized in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

The mechanism of action of Thalidomide-propargyl-O-PEG3-C2-acid involves:

Targeted Protein Degradation: The compound is used in PROTAC technology to recruit E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

Molecular Targets: The primary molecular target is the cereblon protein, which is a component of the E3 ubiquitin ligase complex.

Pathways Involved: The ubiquitin-proteasome pathway is the main pathway involved in the mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key structural differences among thalidomide-PEG-propargyl derivatives include PEG chain length, terminal functional groups, and linker chemistry. Below is a comparative analysis:

Reactivity and Stability

- Propargyl vs. Amide Linkers : Propargyl-containing compounds (e.g., this compound) exhibit rapid "click" reactivity but may form unstable intermediates in zwitterionic 1,2-addition reactions, as seen with analogous propargyl esters . In contrast, amide-linked derivatives (e.g., Thalidomide-O-amido-PEG3-C2-NH2 HCl) show improved stability due to charge delocalization on nitrogen .

- PEG Chain Length : PEG3 linkers balance solubility and steric effects, whereas PEG2 variants (e.g., Thalidomide-O-PEG2-propargyl) compromise solubility, reducing proteasome recruitment efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.